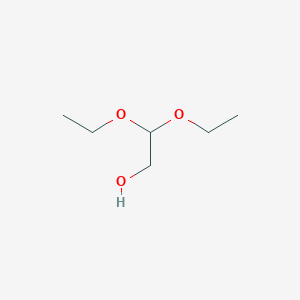![molecular formula C7H8O3 B041619 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 24363-23-3](/img/structure/B41619.png)
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Übersicht
Beschreibung
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with notable chemical and physical properties that make it a subject of interest in organic and medicinal chemistry. Its structural uniqueness lies in the presence of an oxa-bicycle and a carboxylic acid functional group.
Synthesis Analysis
This compound can be synthesized through enzymatic kinetic resolution. Schueller, Manning, and Kiessling (1996) described a method using 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid methyl ester and lipase from Candida Rugosa (Schueller, Manning, & Kiessling, 1996).
Molecular Structure Analysis
The molecular structure has been investigated through various techniques including FT-IR, H NMR, and X-ray crystallographic techniques, as reported by Jian Li and Zu-Pei Liang (2013) (Jian Li & Zu-Pei Liang, 2013).
Chemical Reactions and Properties
Its reactivity was detailed by Lajunen and Maki (1991) in the context of acid-catalyzed hydrolysis, showing the mechanism and kinetics involved (Lajunen & Maki, 1991). Additionally, reactions involving furfurylamine and maleimides leading to the formation of the 7-oxa-bicyclo[2.2.1]hept-5-ene skeleton have been reported by Puerto Galvis and Kouznetsov (2013) (Puerto Galvis & Kouznetsov, 2013).
Physical Properties Analysis
Its physical properties, such as crystal structure and hydrogen bonding patterns, were explored by Pfluger, Harlow, and Simonsen (1973) through single-crystal X-ray diffraction techniques (Pfluger, Harlow, & Simonsen, 1973).
Chemical Properties Analysis
The chemical properties, including its reactivity and interaction with other chemical entities, have been a subject of study. The synthesis and reactivity of its derivatives, highlighting their antimicrobial and antioxidant properties, were researched by Dhanapal, Perumal, Ramprasath, and Mathivanan (2013) (Dhanapal, Perumal, Ramprasath, & Mathivanan, 2013).
Wissenschaftliche Forschungsanwendungen
It serves as a precursor for ring opening metathesis polymerization (ROMP) in the preparation of carbohydrate-substitute (Schueller, Manning, & Kiessling, 1996).
N-propyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, derived from this acid, shows potential as an antitumor, anti-inflammatory, and antimicrobial agent (Li & Liang, 2013).
Acid-catalyzed hydrolysis of 7-Oxa-5-oxo-2-bicyclo[2.2.1]heptene, a related compound, results in 1,2-dihydroxybenzene production, which has applications in organic synthesis (Lajunen & Maki, 1991).
It is used in the synthesis of (±)-nephromopsinic acid, which has potential applications in paraconic acid synthesis (Forster, Fitremann, & Renaud, 1998).
The high strain in its structure allows for the stereoselective preparation of various functionalized scaffolds like cyclopentene, dihydrofuran, pyrroline, and pyrrolidine (Moreno-Clavijo et al., 2011).
Acetylenic esters of this acid demonstrate promising corrosion-protective properties against steel acid corrosion (Mamedov, 2004).
Copper(II) complexes with this acid show potential for efficient metal-organic frameworks (McCann et al., 1997).
It is used in a novel green synthesis strategy for the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton, with applications in genetics and developmental biology (Puerto Galvis & Kouznetsov, 2013).
It's a starting material for synthesizing natural product-like compounds with the 2-aza-7-oxabicyclo[4.3.0]nonane framework, aiding in the assembly of various alkaloid-like compounds (Sonaglia et al., 2012).
It has applications in the enhancement of mechanical properties of isotactic polypropylene (Pan et al., 2018).
Eigenschaften
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLZWREBWOZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390171 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
24363-23-3 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
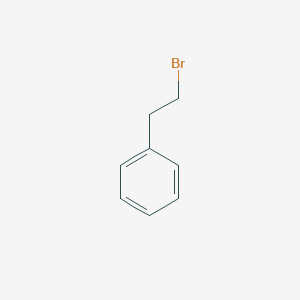
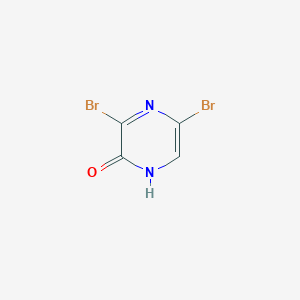
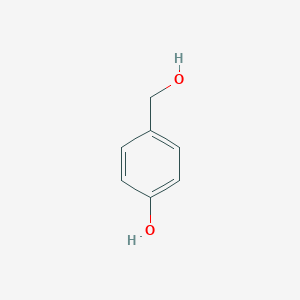
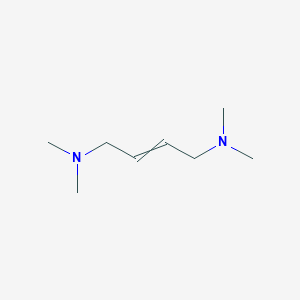
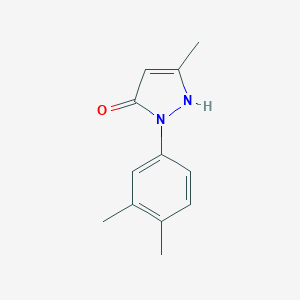
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)
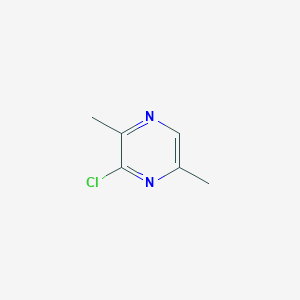
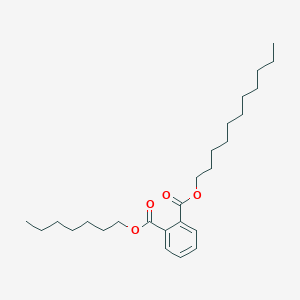
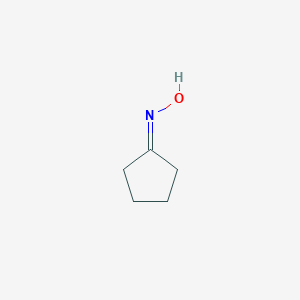
![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)
